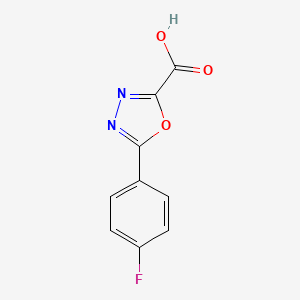

5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid

描述

5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid (empirical formula: C₉H₅FN₂O₃; molecular weight: 208.15 g/mol) is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 4-fluorophenyl group at position 5 and a carboxylic acid moiety at position 2 . This compound is of interest in medicinal chemistry due to its structural versatility, enabling interactions with enzymes and receptors, as evidenced by its role in kinase inhibition and antimicrobial activity studies .

属性

IUPAC Name |

5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FN2O3/c10-6-3-1-5(2-4-6)7-11-12-8(15-7)9(13)14/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATRZEFITCDULRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(O2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70633344 | |

| Record name | 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70633344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944898-08-2 | |

| Record name | 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70633344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Stepwise Synthesis via Hydrazide and Cyclodehydration

A classical and widely used method involves the following steps:

Starting Material: 4-Fluorobenzohydrazide is used as the key precursor, which contains the 4-fluorophenyl group attached to a hydrazide moiety.

Cyclization: The hydrazide is reacted with triethyl orthoformate under reflux conditions (around 150 °C) for several hours (e.g., 5 hours) to induce cyclodehydration, forming the 1,3,4-oxadiazole ring.

Workup and Purification: The reaction mixture is poured into water and extracted with ethyl acetate. The crude product is purified by silica gel column chromatography to yield 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid.

Yield and Characterization: This method typically affords yields around 57%. The product is characterized by NMR spectroscopy and can be crystallized for X-ray analysis to confirm structure.

| Step | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|

| 1 | 4-Fluorobenzohydrazide + triethyl orthoformate, reflux 150 °C, 5 h | Cyclization to oxadiazole ring | 57 |

One-Pot Synthesis and Arylation Strategy

A more recent and streamlined approach involves a one-pot synthesis combining oxadiazole ring formation and arylation:

Starting Materials: Carboxylic acids (including 4-fluorobenzoic acid derivatives) and aryl iodides.

Reaction Conditions: The reaction is performed in anhydrous 1,4-dioxane with catalysts such as copper(I) iodide and ligands like 1,10-phenanthroline, in the presence of bases like cesium carbonate.

Procedure: The carboxylic acid is first converted in situ to an intermediate that undergoes cyclization to form the oxadiazole ring, followed by arylation at the 5-position.

Advantages: This method reduces the number of steps, avoids isolation of intermediates, and tolerates various substituents including electron-donating and electron-withdrawing groups.

Yields: The yields for 2,5-disubstituted 1,3,4-oxadiazoles range from 69% to 87%, depending on the substituents.

| Step | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|

| 1 | Carboxylic acid + NIITP + anhydrous 1,4-dioxane, 80 °C, 3 h | Formation of oxadiazole intermediate | - |

| 2 | Addition of aryl iodide, CuI, 1,10-phenanthroline, Cs2CO3, 120 °C, 17 h | Arylation to 2,5-disubstituted oxadiazole | 69–87 |

Synthesis of 5-Alkyl--oxadiazole-2-carboxylic Acid Esters and Hydrolysis

Although focused on alkyl-substituted oxadiazoles, this method is relevant for preparing esters that can be hydrolyzed to the corresponding carboxylic acids:

Step 1: Dialkyl oxalate reacts with hydrazine hydrate to form monoalkyl oxalate hydrazide.

Step 2: Acylation of the hydrazide with fatty acid anhydride yields 2-acylhydrazide monoalkyl oxalate.

Step 3: Dehydration and ring closure produce 5-alkyl--oxadiazole-2-carboxylic acid alkyl esters.

Hydrolysis: The esters can be hydrolyzed under mild conditions (e.g., potassium hydroxide in ethanol/water) to yield the free carboxylic acid.

Advantages: This method avoids highly toxic reagents, uses inexpensive raw materials, and is suitable for industrial scale.

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| 1 | Dialkyl oxalate + hydrazine hydrate | Monoalkyl oxalate hydrazide | Ammonolysis reaction |

| 2 | Hydrazide + fatty acid anhydride | 2-Acylhydrazide monoalkyl oxalate | Acylation |

| 3 | Dehydration and ring closure | 5-Alkyl-oxadiazole-2-carboxylic acid ester | Cyclization |

| 4 | Hydrolysis with KOH in EtOH/H2O | 5-Alkyl-oxadiazole-2-carboxylic acid | Mild hydrolysis |

Reference: Chinese Patent CN104974106A, 2014

| Feature | Stepwise Hydrazide Cyclization | One-Pot Arylation Strategy | Ester Synthesis & Hydrolysis |

|---|---|---|---|

| Starting Materials | 4-Fluorobenzohydrazide | Carboxylic acids + aryl iodides | Dialkyl oxalate + hydrazine |

| Number of Steps | 1 main cyclization + purification | Multi-step but one-pot overall | 3 steps + hydrolysis |

| Reaction Conditions | High temperature reflux (150 °C) | Moderate temperatures (80–120 °C) | Mild to moderate temperatures |

| Yield Range | ~57% | 69–87% | High yields for esters; hydrolysis quantitative |

| Scalability | Moderate | Good, suitable for diverse substrates | Industrially feasible |

| Use of Toxic Reagents | No significant toxic reagents | Uses copper catalysts | Avoids highly toxic reagents |

| Purification | Column chromatography | Filtration and chromatography | Standard workup and hydrolysis |

The classical hydrazide cyclization method is straightforward but offers moderate yields and requires purification steps.

The one-pot synthesis and arylation strategy significantly reduces the number of synthetic steps and improves yields, with broad substrate scope including fluorinated aromatic acids.

The ester synthesis followed by hydrolysis provides a safe and industrially viable route, avoiding hazardous reagents and enabling large-scale production.

Recent literature emphasizes the development of streamlined, high-yielding, and safer synthetic routes to 1,3,4-oxadiazole derivatives, including those bearing fluorophenyl substituents.

The preparation of this compound can be achieved by several synthetic routes, each with distinct advantages. The choice of method depends on the scale, desired yield, available starting materials, and safety considerations. Advances in one-pot synthesis and catalytic arylation have enhanced the efficiency and accessibility of this compound, making it more amenable to medicinal chemistry applications and industrial production.

化学反应分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products:

Oxidation: Oxidized derivatives of the oxadiazole ring.

Reduction: Reduced forms of the carboxylic acid group.

Substitution: Various substituted derivatives of the fluorophenyl group.

科学研究应用

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: In biological research, 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for therapeutic development.

Medicine: The compound’s pharmacological properties are explored for the treatment of various diseases. Its derivatives have shown promise in preclinical studies for their efficacy and safety profiles.

Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings, due to its stability and functional properties.

作用机制

The mechanism of action of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid involves its interaction with specific molecular targets. The oxadiazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme function or the activation of signaling pathways, resulting in therapeutic effects. The fluorophenyl group enhances the compound’s binding affinity and specificity, contributing to its overall efficacy.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations in 1,3,4-Oxadiazole Derivatives

Key Insight : Fluorine’s small size and high electronegativity optimize steric and electronic interactions, making 5-(4-fluorophenyl) derivatives more suitable for target binding than bulkier halogens (Br, Cl) or electron-donating groups (OCH₃) .

Heterocycle Core Modifications

Key Insight : The 1,3,4-oxadiazole core provides rigidity and hydrogen-bonding capacity, while hybrid structures (e.g., thiazole, naphthol) introduce additional pharmacophoric elements for target-specific interactions .

Pharmacological Activity Comparisons

Key Insight : Fluorophenyl-oxadiazole derivatives exhibit broad-spectrum biological activity, with substituent positioning and hybrid structures critically influencing potency .

Physicochemical and Structural Analysis

Solubility and Lipophilicity :

- The carboxylic acid group in this compound enhances water solubility, whereas bromine or chlorine substituents increase logP values, reducing solubility .

- Methoxy and methylthio groups (e.g., 5-(methylthio)-1,3,4-oxadiazole-2-carboxylic acid) further modulate lipophilicity for blood-brain barrier penetration .

Crystallographic Data :

- Derivatives like 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thiazole exhibit planar conformations (dihedral angles <10°), facilitating stacking interactions in enzyme active sites .

生物活性

5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid (CAS No. 944898-08-2) is a compound of significant interest due to its diverse biological activities. This article discusses its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₉H₅FN₂O₃

- Molecular Weight : 208.15 g/mol

- Structural Characteristics : The compound features a 1,3,4-oxadiazole ring which is known for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluorobenzoic acid with hydrazine derivatives followed by cyclization processes. Various synthetic methods have been explored to optimize yield and purity.

Biological Activity Overview

Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit a wide range of biological activities including:

- Antimicrobial Activity : The compound has shown promising results against various bacterial and fungal strains. Studies indicate that oxadiazole derivatives can inhibit the growth of Mycobacterium bovis and other pathogens effectively .

- Anticancer Properties : In vitro studies demonstrate that this compound exhibits cytotoxic effects on several cancer cell lines. For instance, it has been reported to induce apoptosis in MCF-7 (breast cancer) and U-937 (leukemia) cells with IC₅₀ values in the micromolar range .

Table 1: Biological Activities of this compound

Case Studies

- Antitumor Activity : A study evaluated the compound's effect on human leukemia cell lines (CEM-13 and MT-4). The results showed that it had a superior cytotoxic profile compared to traditional chemotherapeutics like doxorubicin .

- Antimicrobial Efficacy : Research demonstrated that derivatives of the oxadiazole scaffold exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis .

- Anti-inflammatory Effects : In vivo studies using carrageenan-induced paw edema models indicated that the compound significantly reduced inflammation, suggesting potential use in treating inflammatory diseases .

The biological activities of this compound are attributed to its ability to interact with various cellular pathways:

- Apoptosis Induction : The compound activates p53 pathways leading to increased expression levels and subsequent apoptosis in cancer cells.

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

常见问题

Q. What are the established synthetic routes for 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid, and how are intermediates characterized?

The compound is typically synthesized via cyclization of hydrazide precursors. For example, a general procedure involves hydrolysis of a substituted oxazolone intermediate using LiOH under reflux conditions, followed by acidification to yield the carboxylic acid derivative . Key intermediates are characterized via -NMR and UPLC/MS to confirm structural integrity. For instance, -NMR analysis of related oxadiazole derivatives reveals aromatic proton signals at δ 7.20–7.59 ppm, consistent with fluorophenyl substituents .

Q. How is the purity and structural identity of this compound validated in academic research?

Analytical techniques include:

- Chromatography : UPLC/MS (e.g., method A with retention time 1.60 min) to assess purity and molecular ion peaks (e.g., [M+H] at m/z 180) .

- Spectroscopy : -NMR and -NMR for substituent confirmation and IR for functional group analysis (e.g., carbonyl stretches at ~1700 cm) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula .

Q. What are the recommended storage conditions to maintain compound stability?

While direct stability data for this compound is limited, analogous fluorinated heterocycles are stored at 2–8°C under inert atmospheres to prevent hydrolysis or oxidation. Lyophilization is advised for long-term storage .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts) arising from tautomerism or solvent effects be resolved?

Tautomeric equilibria in oxadiazole derivatives can lead to variable NMR signals. To address this:

- Use deuterated solvents (e.g., DMSO-) to minimize solvent interference .

- Perform variable-temperature NMR to observe dynamic equilibria.

- Compare experimental data with computational predictions (DFT calculations) .

Q. What strategies optimize the compound’s biological activity through structural modifications?

- Substituent effects : Introducing electron-withdrawing groups (e.g., halogens) at the 4-fluorophenyl ring enhances electronic interactions with biological targets, as seen in antimicrobial studies of related oxadiazoles .

- Bioisosteric replacement : Replacing the oxadiazole ring with isoxazole or thiazole moieties improves solubility while retaining activity .

- Prodrug design : Esterification of the carboxylic acid group enhances membrane permeability, as demonstrated in antiviral research .

Q. How do reaction conditions (e.g., catalyst, solvent) influence the yield of the target compound?

- Catalysts : Use of Pd/C or Ni catalysts in cyclization steps can improve yields from <20% to >50% .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) favor cyclization, while aqueous acidic work-up precipitates the product .

- Temperature control : Reflux in THF/HO (1:1) minimizes side reactions like decarboxylation .

Q. What computational methods are used to predict the compound’s reactivity or binding affinity?

- Molecular docking : To study interactions with enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) .

- DFT calculations : To map electrostatic potential surfaces and predict sites for electrophilic/nucleophilic attacks .

- QSAR models : Correlate substituent electronic parameters (Hammett constants) with biological activity data .

Data Contradiction and Mechanistic Analysis

Q. How can discrepancies in biological activity data across studies be systematically analyzed?

- Dose-response curves : Compare IC values under standardized assay conditions (e.g., cell line viability assays) .

- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

- Structural validation : Confirm compound identity via X-ray crystallography, as seen in related oxadiazole derivatives with resolved crystal structures (e.g., CCDC entry 715182) .

Q. What mechanistic insights explain the compound’s inhibitory effects on microbial growth?

- Enzyme inhibition : Fluorophenyl-oxadiazole derivatives disrupt bacterial dihydrofolate reductase (DHFR) by mimicking p-aminobenzoic acid, a substrate analog .

- Membrane disruption : Lipophilic substituents enhance penetration into microbial cell walls, as observed in Gram-positive bacteria .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing and testing this compound?

- Detailed reaction logs : Document stoichiometry, solvent purity, and reaction time (e.g., 72 hours for cyclization steps) .

- Reference standards : Use commercially available analogs (e.g., 5-(3,5-difluorophenyl)-1,3-oxazole-4-carboxylic acid) for chromatographic calibration .

- Collaborative validation : Cross-check spectral data with shared databases (e.g., PubChem CID 145979420) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。